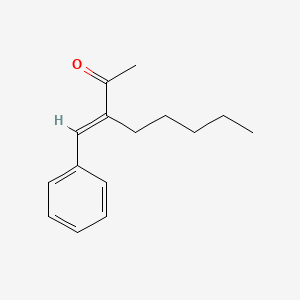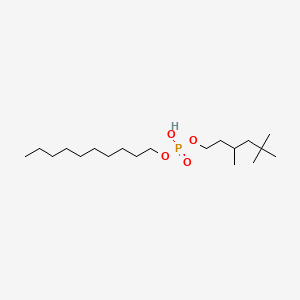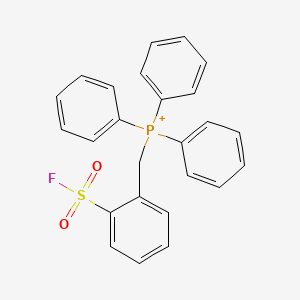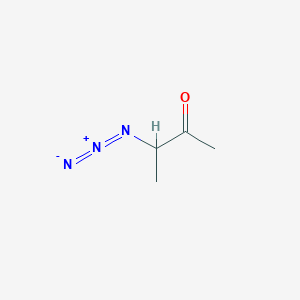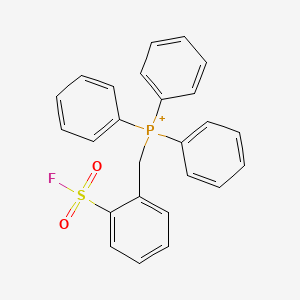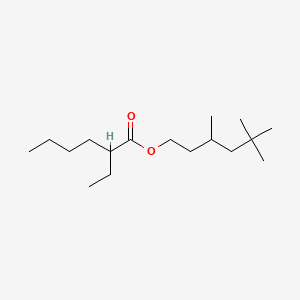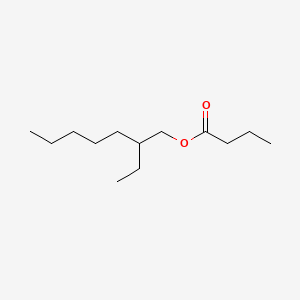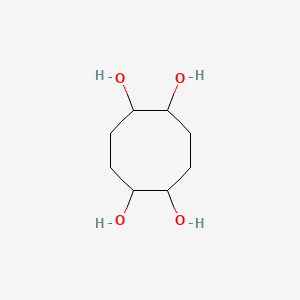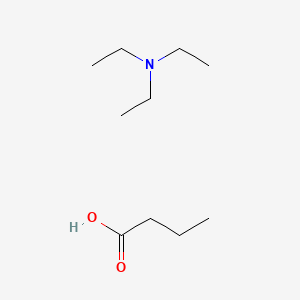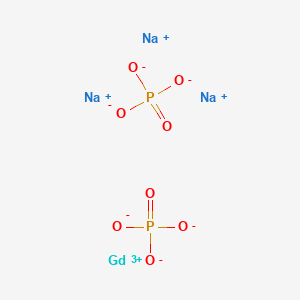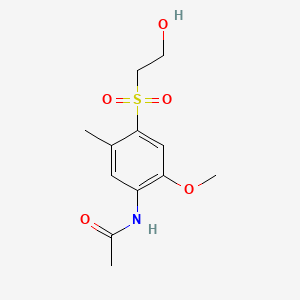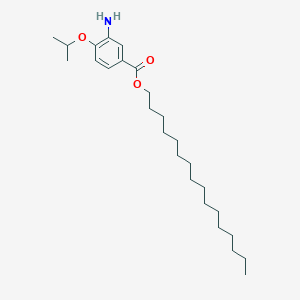
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a hexadecyl group, and the aromatic ring is substituted with an amino group and an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The esterification of the carboxyl group with hexadecanol is then carried out under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step. Continuous flow reactors and other advanced technologies may be used to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, ethyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, methyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, butyl ester
Uniqueness
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is unique due to its long hexadecyl ester chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in certain industrial and biological applications.
Propriétés
Numéro CAS |
220229-87-8 |
|---|---|
Formule moléculaire |
C26H45NO3 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
hexadecyl 3-amino-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C26H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-26(28)23-18-19-25(24(27)21-23)30-22(2)3/h18-19,21-22H,4-17,20,27H2,1-3H3 |
Clé InChI |
PTYHPOBRZDGZNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


